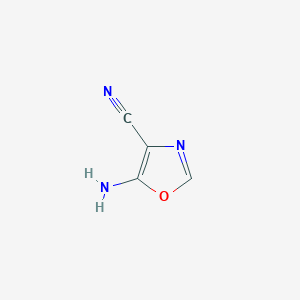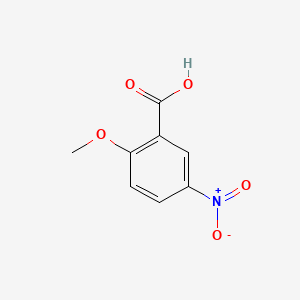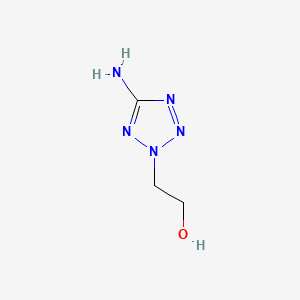
2-Methylpyrimidin-5-amine
Descripción general
Descripción
2-Methylpyrimidin-5-amine is a derivative of the aminopyrimidine family, which is a class of compounds that have been extensively studied due to their wide range of biological activities and potential applications in medicinal chemistry. The compound is characterized by a pyrimidine ring, a fundamental structure present in many natural and synthetic molecules, including nucleotides and pharmaceuticals .
Synthesis Analysis
The synthesis of 2-methylpyrimidin-5-amine derivatives can be achieved through various methods. One approach involves the treatment of β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of K2CO3, utilizing a microwave-assisted method that does not require a solvent . Another method includes the regioselective displacement reaction of ammonia with halogenated pyrimidines, followed by reactions with secondary amines . Additionally, the synthesis of related compounds has been reported through one-pot reactions of functionalized amines with isothiocyanato compounds .
Molecular Structure Analysis
The molecular structure of 2-methylpyrimidin-5-amine derivatives has been investigated using various techniques such as X-ray crystallography, FT-IR, FT-Raman, and NMR spectroscopy. These studies have provided insights into the geometrical parameters, vibrational modes, and the overall stability of the molecule . Co-crystal structures involving 2-methylpyrimidin-5-amine derivatives have also been reported, showing strong base-pairing properties with cytosine, which is significant for their potential application as non-natural nucleobase analogues .
Chemical Reactions Analysis
2-Methylpyrimidin-5-amine and its derivatives participate in a variety of chemical reactions. These include regioselective displacement reactions, reactions with secondary amines, and ring fission reactions under specific conditions . The reactivity of these compounds is influenced by the substituents on the pyrimidine ring and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methylpyrimidin-5-amine derivatives have been characterized through experimental and theoretical studies. These properties include the molecule's chemical activity region, stability, charge distribution, and dipole moment . Theoretical calculations such as DFT and molecular docking have been used to predict the electronic properties and potential biological activities of these compounds . Additionally, the fragmentation patterns of related compounds under electrospray ionization have been studied, providing insights into their stability and decomposition pathways .
Aplicaciones Científicas De Investigación
1. Flow Synthesis of 2-Methylpyridines
- Application Summary: 2-Methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
- Methods of Application: The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The solvent was then simply collected and removed to yield the products .
- Results: The method resulted in very good yields of 2-methylated pyridines that were suitable for further use without additional work-up or purification . This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
2. Antitrypanosomal and Antiplasmodial Activities
- Application Summary: 2-Aminopyrimidine derivatives were tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
- Methods of Application: The 2-aminopyrimidines were tested using microplate assays . Their cytotoxic properties were determined with L-6 cells (rat skeletal myoblasts) .
- Results: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
3. Production of Fine Chemicals and Polymers
- Application Summary: Methylpyridines, including 2-Methylpyrimidin-5-amine, are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
- Results: The use of 2-Methylpyrimidin-5-amine in these industries contributes to the production of a variety of products, enhancing their properties and functionalities .
4. Production of Fine Chemicals and Polymers
- Application Summary: Methylpyridines, including 2-Methylpyrimidin-5-amine, are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
- Results: The use of 2-Methylpyrimidin-5-amine in these industries contributes to the production of a variety of products, enhancing their properties and functionalities .
Safety And Hazards
Propiedades
IUPAC Name |
2-methylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-7-2-5(6)3-8-4/h2-3H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPRNGGSKJHOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304310 | |
| Record name | 2-Methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrimidin-5-amine | |
CAS RN |
39889-94-6 | |
| Record name | 39889-94-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-](/img/structure/B1331462.png)
![2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol](/img/structure/B1331463.png)


![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)
![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)






